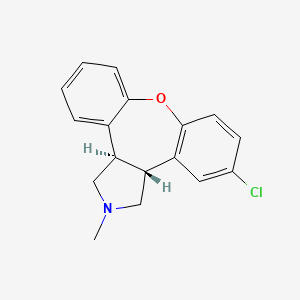

Asenapine (Standard)

Description

Properties

IUPAC Name |

(2R,6R)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19/h2-8,14-15H,9-10H2,1H3/t14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWBSWWIRNCQIJ-GJZGRUSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]2[C@@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049048 | |

| Record name | Asenapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

White to off-white powder | |

CAS No. |

65576-45-6, 65576-39-8 | |

| Record name | Asenapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Trans-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (e)-2-butenedioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Asenapine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8061 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of Asenapine Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the asenapine reference standard. Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar I disorder. A thorough understanding of its physicochemical characteristics is paramount for formulation development, analytical method validation, and ensuring drug product quality and performance. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its mechanism of action and analytical workflows.

General Physicochemical Properties

Asenapine is a dibenzo-oxepino pyrrole derivative. The reference standard is typically supplied as asenapine maleate, a white to off-white powder.[1] Below is a summary of its fundamental properties.

| Property | Value (Asenapine Base) | Value (Asenapine Maleate) | Reference(s) |

| Chemical Name | (3aR,12bR)-rel-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole | trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole (Z)-2-butenedioate | [2] |

| Molecular Formula | C₁₇H₁₆ClNO | C₂₁H₂₀ClNO₅ | [3][4] |

| Molecular Weight | 285.77 g/mol | 401.84 g/mol | [1][3] |

| Appearance | - | White to off-white powder | [1][3] |

| Melting Point | - | 141-145 °C; 141.72°C (DSC); 146.28°C (DSC) | [2][5][6] |

| UV max (Ethanol) | - | 270 nm | [2] |

| LogP (n-octanol/water) | 3.72 - 4.77 | 6.33 (at 37°C) | [2][3][7] |

| Polar Surface Area | 12.47 Ų | - | [7] |

Solubility Profile

Asenapine maleate is characterized as being practically insoluble in water, which has significant implications for its formulation and bioavailability.[4] The sublingual route of administration is employed to bypass extensive first-pass metabolism.[1]

| Solvent | Solubility (g/L) at 21°C | Other Solubility Data | Reference(s) |

| Water | 3 | < 1 mg/mL (slightly soluble) | [2][4] |

| Methanol | 250 | Freely soluble | [1][2] |

| Ethanol | 30 | Soluble | [2][4] |

| Acetone | 125 | Freely soluble | [1][2] |

| Dichloromethane | 250 | - | [2] |

| Ethyl Acetate | 10 | - | [2] |

| Hexane | <1 | - | [2] |

| DMSO | - | 25-60 mg/mL | [4][8] |

| 0.1N HCl | - | Soluble | [4] |

Acidity and Basicity (pKa)

The pKa values of a compound are critical for predicting its behavior in physiological environments and for developing analytical methods such as HPLC.

| pKa Value | Reported Value(s) | Source |

| Strongest Basic pKa | 7.29 | Chemaxon[7] |

| pKa of protonated base | 8.6 | FDA[1] |

| Estimated pKa | 9.64 | PubChem[5] |

| Asenapine Maleate | pKa1 <3, pKa2 7.52, pKa3 8.51 | Merck Index[2][3] |

Note: The variation in reported pKa values can be attributed to different determination methods (e.g., computational vs. experimental) and conditions.

Experimental Protocols

Solubility Determination (Saturation Shake-Flask Method)

This method is a standard approach for determining the equilibrium solubility of a compound in various solvents.

Methodology:

-

Preparation: An excess amount of asenapine maleate is added to a glass vial containing a known volume (e.g., 2 mL) of the selected solvent (e.g., water, phosphate buffers of different pH, ethanol).[7]

-

Equilibration: The vials are sealed and agitated using a mechanical shaker at a constant temperature (e.g., room temperature) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.[7]

-

Separation: After shaking, the suspension is centrifuged (e.g., at 3000 rpm for 20 minutes) to separate the undissolved solid from the saturated solution.[7]

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of asenapine is determined using a validated analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).[4][9]

Melting Point and Thermal Behavior (Differential Scanning Calorimetry - DSC)

DSC is used to measure the thermal properties of a sample, including its melting point and polymorphism.

Methodology:

-

Sample Preparation: A small amount of the asenapine maleate reference standard (typically 3-6 mg) is accurately weighed and hermetically sealed in an aluminum pan.[6]

-

Instrumentation: The analysis is performed using a DSC instrument. An empty sealed pan is used as a reference.

-

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 20 °C to 400 °C) under a nitrogen gas flow.[6]

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is identified as the peak temperature of the endothermic event on the resulting thermogram.[5][6] A sharp endothermic peak is indicative of a crystalline material.

Crystal Structure Analysis (Powder X-ray Diffraction - PXRD)

PXRD is a powerful technique for identifying the crystalline form of a drug substance, which is crucial for polymorphism screening and control.[10]

Methodology:

-

Sample Preparation: The asenapine maleate powder is gently ground, if necessary, to ensure a fine, homogenous powder with random crystal orientation. The powder is then packed into a sample holder.[11]

-

Instrumentation: The analysis is conducted using a powder X-ray diffractometer equipped with an X-ray source (e.g., Cu Kα radiation) and a detector.

-

Data Collection: The sample is irradiated with X-rays, and the detector measures the intensity of the diffracted X-rays at various angles (2θ). The instrument scans through a specified angular range.

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" for the specific crystal form.[12] This pattern can be compared to reference patterns to identify the polymorph. Asenapine maleate is known to exist in different polymorphic forms.[1]

Visualizations

Pharmacological Signaling Pathway

Asenapine's therapeutic effect is believed to be mediated through its antagonist activity at a wide range of neurotransmitter receptors. It has a complex binding profile, showing high affinity for multiple dopamine, serotonin, α-adrenergic, and histamine receptors.[2][13]

Caption: Asenapine's multi-receptor antagonism pathway.

Experimental Workflow: Polymorph Identification

The workflow for identifying the crystalline form of an asenapine maleate sample involves a combination of thermal and diffraction techniques.

Caption: Workflow for polymorph identification of asenapine.

Logical Relationship: Asenapine Base and Maleate Salt

The reference standard is typically the maleate salt, which is formed from the active asenapine base to improve its handling and stability properties.

Caption: Logical relationship of asenapine base and maleate salt.

References

- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ijmca.com [ijmca.com]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Quantification of olanzapine polymorphs using powder X-ray diffraction technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. icdd.com [icdd.com]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. psychscenehub.com [psychscenehub.com]

Asenapine's Affinity for Dopamine and Serotonin Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of asenapine's binding affinities for dopamine and serotonin receptor subtypes. Asenapine is an atypical antipsychotic with a unique and complex pharmacodynamic profile, characterized by its interactions with a wide array of neurotransmitter receptors.[1][2] Its therapeutic efficacy in treating schizophrenia and bipolar disorder is believed to stem from this multi-receptor activity, particularly its potent antagonism of specific dopamine and serotonin receptors.[3][4][5]

Quantitative Receptor Binding Affinity of Asenapine

Asenapine's binding profile has been extensively characterized using in vitro radioligand binding assays with cloned human receptors.[6][7] The data presented below, primarily from the foundational work of Shahid et al. (2009), reveals high affinity for numerous receptor subtypes.[6][8] This broad receptor interaction profile distinguishes asenapine from many other antipsychotic agents.[9][10][11]

Dopamine Receptor Binding Affinities

Asenapine demonstrates high affinity for all tested dopamine receptor subtypes, D1 through D4.[3][6] Its affinity for the D2 receptor is a common feature among all antipsychotic drugs and is considered crucial for its anti-manic effects.[9] Notably, asenapine exhibits a particularly high affinity for the D3 receptor.[6]

| Receptor Subtype | pKi | Ki (nM) | Functional Activity |

| D1 | 8.9 | 1.4 | Antagonist |

| D2 | 8.9 | 1.3 | Antagonist |

| D3 | 9.4 | 0.42 | Antagonist |

| D4 | 9.0 | 1.1 | Antagonist |

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.[10] Data sourced from Shahid et al., 2009 and other consistent findings.[3][6][8]

Serotonin Receptor Binding Affinities

Asenapine's interaction with serotonin receptors is both potent and extensive, with exceptionally high affinities for the 5-HT2A, 5-HT2C, and 5-HT7 subtypes.[6][8] The high affinity for the 5-HT2A receptor, relative to the D2 receptor, is a hallmark of atypical antipsychotics.[9][12] Asenapine also uniquely functions as a partial agonist at the 5-HT1A receptor, while acting as an antagonist at other serotonin receptor subtypes.[3][8]

| Receptor Subtype | pKi | Ki (nM) | Functional Activity |

| 5-HT1A | 8.6 | 2.5 | Partial Agonist |

| 5-HT1B | 8.4 | 4.0 | Antagonist |

| 5-HT2A | 10.2 | 0.06 | Antagonist |

| 5-HT2B | 9.8 | 0.16 | Antagonist |

| 5-HT2C | 10.5 | 0.03 | Antagonist |

| 5-HT5A | 8.8 | 1.6 | Antagonist |

| 5-HT6 | 9.6 | 0.25 | Antagonist |

| 5-HT7 | 9.9 | 0.13 | Antagonist |

pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.[10] Data sourced from Shahid et al., 2009 and other consistent findings.[3][6][8]

Experimental Protocols: Radioligand Binding Assays

The determination of asenapine's receptor binding affinities is primarily achieved through in vitro competitive radioligand binding assays.[1][13] This technique is considered the gold standard for quantifying the interaction between a ligand and its receptor.[14]

General Methodology

1. Membrane Preparation:

-

Tissues or cultured cells (e.g., CHO or Sf9 cells) expressing the specific cloned human receptor of interest are harvested.[1][15]

-

The cells or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[16]

-

The homogenate undergoes centrifugation to pellet the cell membranes, which contain the target receptors.[16]

-

The membrane pellet is washed, resuspended in a suitable buffer, and may be stored at -80°C.[1][16] Protein concentration is determined using an assay like the Pierce® BCA assay.[16]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.[16]

-

A fixed, low concentration of a specific radioligand (e.g., [3H]spiperone for D2/D3 receptors) is incubated with the prepared cell membranes.[15][17]

-

This incubation occurs in the presence of increasing concentrations of the unlabeled test compound, in this case, asenapine.[14] Asenapine competes with the radioligand for binding to the receptor sites.[13]

-

A parallel incubation is conducted with a high concentration of a known standard antagonist (e.g., Haloperidol) to determine non-specific binding.[17]

3. Incubation and Filtration:

-

The mixture of membranes, radioligand, and asenapine is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[16][17]

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[16] This step separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[14]

-

The filters are then washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[16]

4. Quantification and Data Analysis:

-

The radioactivity trapped on the filters is measured using a scintillation counter.[1]

-

The concentration of asenapine that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined by plotting the data using non-linear regression.[18]

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.[19]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathway: Asenapine's Antagonistic Action

Asenapine primarily acts as an antagonist at dopamine and most serotonin receptors, which are G-protein coupled receptors (GPCRs).[3][20] This means it binds to the receptor but does not activate the downstream signaling cascade, thereby blocking the effects of the endogenous neurotransmitter (e.g., dopamine or serotonin).

Caption: Asenapine's antagonism at a G-protein coupled receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 4. reallifepharmacology.com [reallifepharmacology.com]

- 5. cdn.mdedge.com [cdn.mdedge.com]

- 6. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. | BioGRID [thebiogrid.org]

- 8. Asenapine - Wikipedia [en.wikipedia.org]

- 9. Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. Radioligand binding assays [bio-protocol.org]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro receptor binding assays: general methods and considerations - ProQuest [proquest.com]

- 19. scielo.br [scielo.br]

- 20. go.drugbank.com [go.drugbank.com]

Preclinical Pharmacological Profile of Asenapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder.[1][2][3] Its clinical efficacy is underpinned by a complex and unique preclinical pharmacological profile, characterized by high-affinity interactions with a broad range of neurotransmitter receptors.[1][4][5] This technical guide provides an in-depth overview of the preclinical pharmacology of asenapine, with a focus on its receptor binding affinity, in vitro functional activity, and effects in predictive in vivo models. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed. Visual diagrams are provided to illustrate receptor interaction profiles and related signaling pathways.

In Vitro Pharmacology

Receptor Binding Affinity

Asenapine's defining characteristic is its broad receptor binding profile, demonstrating high affinity for numerous dopamine, serotonin, α-adrenergic, and histamine receptor subtypes.[5][6] Notably, it exhibits a higher affinity for the serotonin 5-HT2A receptor compared to the dopamine D2 receptor.[5] Unlike many other atypical antipsychotics, asenapine has no appreciable affinity for muscarinic cholinergic receptors, which predicts a lower risk of anticholinergic side effects.[7][8] The binding affinities (Ki or pKi values) of asenapine for various human receptors are summarized in Table 1.

Table 1: Receptor Binding Affinity of Asenapine

| Receptor Family | Receptor Subtype | pKi | Ki (nM) | Reference |

| Serotonin | 5-HT1A | 8.6 | 2.5 | [7][9] |

| 5-HT1B | 8.4 | 4.0 | [7][9] | |

| 5-HT2A | 10.2 | 0.06 | [7][9] | |

| 5-HT2B | 9.8 | 0.16 | [7][9] | |

| 5-HT2C | 10.5 | 0.03 | [7][9] | |

| 5-HT5A | 8.8 | 1.6 | [7][9] | |

| 5-HT6 | 9.6 | 0.25 | [7][9] | |

| 5-HT7 | 9.9 | 0.13 | [7][9] | |

| Dopamine | D1 | 8.9 | 1.4 | [7][9] |

| D2 | 8.9 | 1.3 | [7][9] | |

| D3 | 9.4 | 0.42 | [7][9] | |

| D4 | 9.0 | 1.1 | [7][9] | |

| Adrenergic | α1 | 8.9 | 1.2 | [7][9] |

| α2 | 8.9 | 1.2 | [7][9] | |

| α2A | 8.9 | - | [9] | |

| α2B | 9.5 | - | [9] | |

| α2C | 8.9 | - | [9] | |

| Histamine | H1 | 9.0 | 1.0 | [7][9] |

| H2 | 8.2 | 6.2 | [7][9] | |

| Muscarinic | M1 | < 5.09 | 8128 | [7][10] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

References

- 1. The preclinical profile of asenapine: clinical relevance for the treatment of schizophrenia and bipolar mania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Asenapine effects in animal models of psychosis and cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. Asenapine | C17H16ClNO | CID 163091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Characteristics of Asenapine Maleate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine maleate is a second-generation (atypical) antipsychotic agent utilized in the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2][3] Chemically designated as (3aRS,12bRS)-rel-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino-[4,5-c]pyrrole maleate, its therapeutic efficacy is believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin (5-HT) 2A receptors.[2][4][5] Due to extensive first-pass metabolism, it is formulated as a fast-dissolving sublingual tablet to ensure adequate bioavailability.[6][7]

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to the development of safe, stable, and effective dosage forms. This technical guide provides an in-depth overview of the core solubility and stability characteristics of asenapine maleate, presenting quantitative data, detailed experimental protocols, and visual workflows to support formulation development, analytical method development, and quality control efforts.

Solubility Profile

The solubility of asenapine maleate is a critical parameter influencing its dissolution rate and bioavailability. It is a highly lipophilic drug that is practically insoluble in water but exhibits solubility in various organic solvents and acidic media.[8][9]

Quantitative Solubility Data

The equilibrium solubility of asenapine maleate has been determined in a range of solvents and media. The data, summarized in Table 1, highlights its preferential solubility in organic solvents like methanol and DMSO over aqueous media.

Table 1: Equilibrium Solubility of Asenapine Maleate in Various Solvents

| Solvent / Medium | Temperature (°C) | Solubility | Reference |

| Methanol | Not Specified | 36.31 mg/mL | [10] |

| DMSO | 25 | 80 mg/mL | [11] |

| DMSO | Not Specified | 25 mg/mL | [12] |

| Water | Not Specified | 3.7 mg/mL | [6] |

| Water | Not Specified | 6.25 mg/mL | [12] |

| Water | Not Specified | ≥10 mg/mL | |

| 0.1 M HCl | Not Specified | Soluble | [8][13] |

| Ethanol | Not Specified | Freely Soluble | [6] |

| Acetone | Not Specified | Freely Soluble | [6] |

| Isopropyl Palmitate (IPP) | Not Specified | Significantly Low | [10] |

| Isopropyl Myristate (IPM) | Not Specified | Significantly Low | [10] |

| Propylene Glycol Monolaurate | Not Specified | Significantly Low | [10] |

Note: Terms like "Freely Soluble" and "Slightly Soluble" are based on descriptive terms used in the cited literature and may correspond to USP definitions.

Experimental Workflow: Equilibrium Solubility Determination

The following diagram illustrates a standard workflow for determining the equilibrium solubility of an API like asenapine maleate, often referred to as the shake-flask method.

Caption: Workflow for Equilibrium Solubility Measurement.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

Preparation: Add an excess amount of asenapine maleate powder to a series of glass vials, each containing a known volume (e.g., 5 mL) of the selected solvent (e.g., water, methanol, phosphate buffer pH 6.8). The amount should be sufficient to ensure a saturated solution with visible solid remaining.

-

Equilibration: Seal the vials and place them in a constant temperature orbital shaker or water bath (e.g., 25°C ± 0.5°C). Agitate the vials for a predetermined period (e.g., 48 hours) sufficient to reach equilibrium.

-

Sample Collection & Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a chemically inert syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove all undissolved particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of asenapine in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry at λmax ~270 nm or a stability-indicating HPLC-UV method.[4][8]

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor, to report the solubility in mg/mL.

Stability Profile and Degradation Characteristics

Stability testing is crucial for identifying storage conditions and understanding potential degradation pathways. Asenapine maleate is susceptible to degradation under hydrolytic (acidic and basic) and oxidative stress conditions.

Thermal Analysis

Thermal properties provide insight into the physical stability of the drug substance.

-

Differential Scanning Calorimetry (DSC): Analysis shows an endothermic peak indicating a melting point of 141.72°C .[10]

-

Thermogravimetric Analysis (TGA): TGA demonstrates that asenapine maleate begins to decompose at a temperature of 234.63°C .[10]

Forced Degradation Studies

Forced degradation (stress testing) is performed to identify likely degradation products and demonstrate the specificity of stability-indicating analytical methods.[1][14] Asenapine maleate shows significant degradation under several stress conditions.

Table 2: Summary of Forced Degradation Studies on Asenapine Maleate

| Stress Condition | Conditions Applied | Observation | Reference |

| Acid Hydrolysis | 1 M HCl, 80°C, 24h | Significant Degradation | [15] |

| 5 N HCl, 5h, RT | Significant Degradation | [16] | |

| Not Specified | 86.42% Recovery, 2 Degradation Products | [17] | |

| Alkali Hydrolysis | 1 M NaOH, 80°C, 24h | Significant Degradation | [15] |

| 2 N NaOH, 2h, RT | Significant Degradation | [16] | |

| Not Specified | 87.59% Recovery, 2 Degradation Products | [17] | |

| Oxidation | 30% H₂O₂, 80°C, 24h | Significant Degradation | [15] |

| 3% H₂O₂, 2h, RT | Significant Degradation | [16] | |

| Not Specified | 71.36% Recovery, 1 Degradation Product | [17] | |

| Thermal | 105°C, 24h | Significant Degradation | [16][18] |

| Photolytic | Sunlight Exposure | Degradation observed | [1] |

| Not Specified | No distinctive degradation products | [17] |

Note: RT = Room Temperature. The extent of degradation and number of products can vary based on the exact experimental conditions and analytical method used.

Experimental Workflow: Forced Degradation Study

The following diagram outlines a typical workflow for conducting forced degradation studies and validating a stability-indicating method.

Caption: Workflow for a Forced Degradation Study.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol is a composite based on several validated methods reported in the literature.[1][16][19][20]

-

Chromatographic System: A standard HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., SunFire C18, 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. A common example is 0.02 M potassium dihydrogen phosphate (pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a 95:5 (v/v) ratio.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection Wavelength: 232 nm.[1]

-

Sample Preparation for Stress Studies:

-

Acid/Base Hydrolysis: Dissolve 10 mg of asenapine maleate in 10 mL of methanol to create a 1 mg/mL stock solution.[1] Take 1 mL of this stock, mix with 1 mL of 1 M HCl or 1 M NaOH, and heat at 80°C for a specified time (e.g., 24 hours).[15] Cool and neutralize the solution before diluting with the mobile phase for injection.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂ and heat at 80°C.[15] Cool and dilute with the mobile phase.

-

-

Analysis: Inject the prepared samples into the HPLC system. The method should demonstrate baseline separation between the intact asenapine maleate peak and all peaks corresponding to degradation products.

-

Validation: For method validation, assess parameters such as specificity (using PDA for peak purity), linearity, accuracy, precision, and robustness as per ICH guidelines.[1][21]

Mechanism of Action and Associated Signaling Pathways

Asenapine's therapeutic effect is attributed to its multi-receptor antagonist profile.[22] Its efficacy in schizophrenia is primarily mediated by a combination of antagonism at Dopamine D₂ receptors and Serotonin 5-HT₂A receptors.[2][5]

-

Dopamine D₂ Receptor Antagonism: In the mesolimbic pathway, hyperactivity of dopamine is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions). By blocking D₂ receptors, asenapine reduces this dopaminergic neurotransmission, alleviating positive symptoms.[5][23]

-

Serotonin 5-HT₂A Receptor Antagonism: In the mesocortical pathway, reduced dopamine function is linked to negative and cognitive symptoms. 5-HT₂A receptors normally inhibit dopamine release. By blocking these serotonin receptors, asenapine disinhibits this control, leading to an increase in dopamine levels in the prefrontal cortex, which may help alleviate negative symptoms.[24][25] This dual action is a hallmark of atypical antipsychotics.

Visualized Signaling Pathway

The following diagram provides a simplified illustration of Asenapine's primary mechanism of action at the synaptic level.

Caption: Asenapine's Antagonism at D₂ and 5-HT₂A Receptors.

References

- 1. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 3. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. What is the mechanism of Asenapine Maleate? [synapse.patsnap.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. ijmca.com [ijmca.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. informaticsjournals.co.in [informaticsjournals.co.in]

- 16. iajps.com [iajps.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. academic.oup.com [academic.oup.com]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Involvement of 5-HT2A receptor and α2-adrenoceptor blockade in the asenapine-induced elevation of prefrontal cortical monoamine outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The In Vitro Antagonist Profile of Asenapine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antagonist activity of Asenapine, a second-generation antipsychotic. Asenapine is characterized by a complex pharmacodynamic profile, exhibiting high affinity for a wide range of dopamine, serotonin, α-adrenergic, and histamine receptors.[1][2] This document summarizes its receptor binding affinities and functional antagonist properties, details the experimental protocols used for these determinations, and illustrates the key mechanisms and workflows involved.

Receptor Binding Affinity

Asenapine's primary mechanism of action is believed to be mediated through its antagonist activity at dopamine D₂ and serotonin 5-HT₂A receptors.[3][4] However, its broad receptor interaction profile contributes to its overall therapeutic effects and side-effect profile.[2][5] The binding affinities of Asenapine for various human receptors, determined through in vitro radioligand binding assays, are presented in Table 1. The data are expressed as Kᵢ (inhibitory constant) and pKᵢ (-log Kᵢ), providing a quantitative measure of the drug's affinity for each receptor.

Asenapine demonstrates high affinity for numerous receptor subtypes, with Kᵢ values in the low nanomolar and even sub-nanomolar range for several key targets.[3][6] Notably, it has a very high affinity for the 5-HT₂A, 5-HT₂C, 5-HT₆, and 5-HT₇ serotonin receptors, as well as D₂, D₃, and H₁ receptors.[6][7] In contrast, Asenapine shows negligible affinity for muscarinic cholinergic receptors, which is associated with a lower risk of anticholinergic side effects.[2][3]

Table 1: Asenapine Receptor Binding Affinities (Kᵢ and pKᵢ)

| Receptor Family | Receptor Subtype | Kᵢ (nM) | pKᵢ | Reference(s) |

| Serotonin | 5-HT₁A | 2.5 | 8.6 | [3][6][7] |

| 5-HT₁B | 4.0 | 8.4 | [3][6][7] | |

| 5-HT₂A | 0.06 - 0.07 | 10.2 | [3][6][7][8] | |

| 5-HT₂B | 0.16 - 0.18 | 9.8 | [3][6][7][8] | |

| 5-HT₂C | 0.03 | 10.5 | [3][6][7][8] | |

| 5-HT₅A | 1.6 | 8.8 | [3][7] | |

| 5-HT₆ | 0.25 | 9.6 | [3][6][7][8] | |

| 5-HT₇ | 0.13 - 0.11 | 9.9 | [3][6][7][8] | |

| Dopamine | D₁ | 1.4 | 8.9 | [3][6][7] |

| D₂ | 1.3 | 8.9 | [3][6][7] | |

| D₃ | 0.42 | 9.4 | [3][6][7] | |

| D₄ | 1.1 | 9.0 | [3][6][7] | |

| Adrenergic | α₁ | 1.2 | 8.9 | [3][6][7] |

| α₂A | 1.2 | 8.9 | [6][7] | |

| α₂B | - | 9.5 | [6][7] | |

| α₂C | - | 8.9 | [6][7] | |

| Histamine | H₁ | 1.0 | 9.0 | [3][6][7] |

| H₂ | 6.2 | 8.2 | [3][6][7] | |

| Muscarinic | M₁ | 8128 | < 5 | [3] |

Note: Data are compiled from multiple sources and represent typical values. Minor variations may exist between studies due to different experimental conditions.

Functional Antagonist Activity

Beyond simple binding, it is crucial to determine the functional consequence of Asenapine's interaction with its target receptors. In vitro functional assays are employed to quantify its ability to inhibit receptor activation by an agonist. The results of these assays confirm that Asenapine acts as a potent antagonist at the majority of receptors for which it has a high affinity.[1][6]

Functional antagonist potency is often expressed as a pK₈ value, which is the negative logarithm of the antagonist's dissociation constant. Higher pK₈ values indicate greater antagonist potency. Asenapine has been shown to be a potent antagonist at multiple serotonin, dopamine, adrenergic, and histamine receptors (Table 2).[6] It is noteworthy that while Asenapine binds with high affinity to the 5-HT₁A receptor, it behaves as a partial agonist at this site.[7]

Table 2: Asenapine Functional Antagonist Potency (pK₈)

| Receptor Subtype | pK₈ | Reference(s) |

| 5-HT₁A | 7.4 | [6] |

| 5-HT₁B | 8.1 | [6] |

| 5-HT₂A | 9.0 | [6] |

| 5-HT₂B | 9.3 | [6] |

| 5-HT₂C | 9.0 | [6] |

| 5-HT₆ | 8.0 | [6] |

| 5-HT₇ | 8.5 | [6] |

| D₂ | 9.1 | [6] |

| D₃ | 9.1 | [6] |

| α₂A | 7.3 | [6] |

| α₂B | 8.3 | [6] |

| α₂C | 6.8 | [6] |

| H₁ | 8.4 | [6] |

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro pharmacological assays. The following sections detail the general methodologies for these key experiments.

Radioligand Receptor Binding Assays

Receptor binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[6] These assays typically utilize cloned human receptors expressed in stable cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells.

Methodology:

-

Membrane Preparation: Cells expressing the target receptor are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation to create a membrane preparation containing a high concentration of the receptor.

-

Competitive Binding Assay: To determine the Kᵢ of Asenapine, a competitive binding experiment is performed. This involves incubating the receptor-containing membranes with a fixed concentration of a specific radioligand (a radioactive molecule known to bind to the receptor) and varying concentrations of unlabeled Asenapine.

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand must be separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the cell membranes and the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Asenapine. Non-linear regression analysis is used to fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of Asenapine that inhibits 50% of the specific radioligand binding). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₐ)) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.

Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonism Assays

Functional assays measure the biological response resulting from receptor activation and are used to determine whether a compound acts as an agonist, antagonist, or inverse agonist. For an antagonist like Asenapine, these assays quantify its ability to block the response induced by a known agonist.

Methodology:

-

Cell Culture: Whole cells (e.g., HEK293) stably or transiently expressing the human receptor of interest are cultured in microplates.

-

Pre-incubation with Antagonist: The cells are pre-incubated with varying concentrations of Asenapine for a defined period.

-

Agonist Stimulation: A fixed concentration of a known agonist for the target receptor is then added to the wells to stimulate a cellular response.

-

Second Messenger Measurement: The activation of G-protein coupled receptors (GPCRs), which include most of Asenapine's targets, leads to changes in the concentration of intracellular second messengers (e.g., cAMP, inositol phosphates (IP), or intracellular Ca²⁺). The assay measures the levels of the relevant second messenger. For example, for a Gq-coupled receptor like 5-HT₂A, the accumulation of inositol phosphates would be measured.

-

Detection: The amount of the second messenger is quantified using various methods, such as fluorescence, luminescence, or radioimmunoassay.

-

Data Analysis: The agonist-induced response is plotted against the concentration of Asenapine. The data are fitted to a dose-response curve to determine the IC₅₀ value, which represents the concentration of Asenapine required to inhibit 50% of the maximal agonist response. The functional antagonist dissociation constant (K₈) is then calculated using the Schild equation.

Caption: Antagonism of a Gq-coupled signaling pathway.

Conclusion

The in vitro pharmacological profile of Asenapine is defined by its potent antagonist activity across a broad spectrum of neurotransmitter receptors. Its high affinity for dopamine D₂, multiple serotonin (especially 5-HT₂A and 5-HT₂C), α-adrenergic, and histamine H₁ receptors underpins its therapeutic efficacy as an atypical antipsychotic.[3][4][5] The lack of significant affinity for muscarinic receptors distinguishes it from some other antipsychotics and predicts a lower incidence of anticholinergic side effects.[2] The comprehensive characterization of Asenapine's binding and functional properties through rigorous in vitro assays provides a critical foundation for understanding its clinical actions and for the continued development of novel therapeutics in neuropsychiatry.

References

- 1. Receptor-Ligand Binding Assays [labome.com]

- 2. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. What are GPCR agonists and antagonists? | AAT Bioquest [aatbio.com]

- 5. What are GPCR antagonists and how do they work? [synapse.patsnap.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

Asenapine Maleate: A Comprehensive Technical Guide on its Discovery, Synthesis, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is a second-generation (atypical) antipsychotic agent utilized in the management of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] Belonging to the dibenzo-oxepino pyrrole class of compounds, its therapeutic efficacy is attributed to a unique and complex pharmacodynamic profile, characterized by high-affinity antagonism at a broad range of dopamine, serotonin, α-adrenergic, and histamine receptors.[3][4] Developed by Schering-Plough following its merger with Organon International, asenapine was first approved by the U.S. Food and Drug Administration (FDA) on August 13, 2009.[1][2] A notable characteristic of asenapine is its administration via sublingual tablets or a transdermal system, a necessity arising from its extensive first-pass metabolism, which renders oral administration ineffective with a bioavailability of less than 2%.[1][5] The sublingual route achieves a bioavailability of approximately 35%.[5] This guide provides an in-depth technical overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to Asenapine maleate.

Discovery and Development

The development of asenapine was driven by the need for atypical antipsychotics with an improved side-effect profile compared to first-generation agents, particularly concerning extrapyramidal symptoms and hyperprolactinemia. Its chemical structure was derived from the tetracyclic antidepressant mianserin. The discovery process involved screening a series of dibenzo-oxepino pyrrole compounds for their affinity to key neurotransmitter receptors implicated in the pathophysiology of schizophrenia and bipolar disorder, primarily the dopamine D2 and serotonin 5-HT2A receptors. The unique multi-receptor binding profile of asenapine distinguished it as a promising candidate for further development.

The journey from a promising chemical entity to a clinically approved therapeutic involved a rigorous drug discovery and development process. This multi-stage endeavor is essential for ensuring the safety and efficacy of new pharmaceutical agents.

Synthesis of Asenapine Maleate

The chemical name for asenapine is trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole. The synthesis is a multi-step process, with various patented routes. A common approach involves the preparation of the key intermediate, trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, followed by its reduction to asenapine and subsequent salt formation with maleic acid.

Illustrative Synthetic Pathway

Experimental Protocol: A Representative Synthesis

A representative synthesis of asenapine maleate involves the following key steps, as adapted from various patented procedures:

-

Cyclization to Lactam Intermediate : A substituted phenylacetic acid derivative is reacted with N-methyl-2-pyrrolidinone in the presence of a dehydrating agent such as polyphosphoric acid (PPA) at elevated temperatures to yield a mixture of cis and trans isomers of 5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one.

-

Isomerization to the trans-isomer : The mixture of isomers is treated with a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an appropriate solvent like toluene and heated to reflux. This process converts the undesired cis-isomer to the desired trans-isomer. The trans-lactam is then isolated and purified, for example, by recrystallization from methanol.

-

Reduction of the Lactam : The purified trans-lactam is reduced to the corresponding amine, asenapine. This is typically achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an ethereal solvent such as tetrahydrofuran (THF).

-

Formation of the Maleate Salt : The resulting asenapine free base is dissolved in a suitable solvent, such as ethanol. A solution of maleic acid in ethanol is then added, leading to the precipitation of asenapine maleate. The salt can be further purified by recrystallization.

Mechanism of Action and Receptor Binding Profile

Asenapine's therapeutic effects are believed to be mediated through its antagonist activity at multiple neurotransmitter receptors.[6] The exact mechanism is unknown, but its efficacy in schizophrenia is thought to arise from a combination of antagonism at dopamine D2 and serotonin 5-HT2A receptors.[3] Its broad receptor binding profile contributes to its clinical effects and side-effect profile.

Receptor Binding Affinity

The binding affinity of Asenapine for various human receptors has been determined through in vitro radioligand binding assays. The affinity is typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). A lower Ki or a higher pKi value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) | pKi |

| Serotonin Receptors | ||

| 5-HT1A | 2.5 | 8.6 |

| 5-HT1B | 4.0 | 8.4 |

| 5-HT2A | 0.06 | 10.2 |

| 5-HT2B | 0.16 | 9.8 |

| 5-HT2C | 0.03 | 10.5 |

| 5-HT5A | 1.6 | 8.8 |

| 5-HT6 | 0.25 | 9.5 |

| 5-HT7 | 0.13 | 9.9 |

| Dopamine Receptors | ||

| D1 | 1.4 | 8.9 |

| D2 | 1.3 | 8.9 |

| D3 | 0.42 | 9.4 |

| D4 | 1.1 | 9.0 |

| Adrenergic Receptors | ||

| α1 | 1.2 | 8.9 |

| α2A | 1.2 | 8.9 |

| α2B | 1.2 | 9.5 |

| α2C | 1.2 | 8.9 |

| Histamine Receptors | ||

| H1 | 1.0 | 9.0 |

| H2 | 6.2 | 8.2 |

| Muscarinic Receptors | ||

| M1 | 8128 | < 5 |

Data compiled from multiple sources.[7][8][9]

Signaling Pathways

Asenapine's antagonism at D2 and 5-HT2A receptors modulates downstream signaling cascades. D2 receptor blockade in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia. 5-HT2A receptor antagonism is believed to increase dopamine release in certain brain regions, including the prefrontal cortex, which may contribute to the improvement of negative and cognitive symptoms and a lower incidence of extrapyramidal side effects.

Pharmacokinetics

The pharmacokinetic profile of asenapine is characterized by rapid absorption following sublingual administration, with extensive first-pass metabolism if swallowed.

| Parameter | Sublingual Asenapine (5 mg) | Transdermal Asenapine (3.8 mg/24h) |

| Tmax (hours) | 0.5 - 1.5 | ~16 |

| Cmax (ng/mL) | ~4 | ~2.26 |

| Bioavailability (%) | 35 | N/A |

| Half-life (t½) (hours) | ~24 | ~33.9 |

| Protein Binding (%) | 95 | 95 |

| Metabolism | UGT1A4, CYP1A2 (major), CYP3A4, CYP2D6 (minor) | UGT1A4, CYP1A2 (major), CYP3A4, CYP2D6 (minor) |

| Elimination | ~50% urine, ~40% feces | ~50% urine, ~40% feces |

Data compiled from multiple sources.[5][6]

Clinical Efficacy

The efficacy of asenapine has been established in numerous clinical trials for both schizophrenia and bipolar I disorder. Efficacy is typically assessed using standardized rating scales.

Schizophrenia

In clinical trials for schizophrenia, the primary efficacy measure is often the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

| Study | Treatment Group | N | Baseline PANSS (Mean) | Change from Baseline (Day 42) | p-value vs. Placebo |

| Schering-Plough (2007) | Asenapine 5 mg BID | - | - | -21.3 | <0.05 |

| Asenapine 10 mg BID | - | - | -19.4 | <0.05 | |

| Haloperidol 4 mg BID | - | - | -20.0 | <0.05 | |

| Placebo | - | - | -14.6 | - | |

| Kane et al. (2010) | Asenapine 5 mg BID | - | ~90 | -5.5 | 0.0356 |

| Placebo | - | ~90 | - | - |

Data compiled from multiple sources.[4]

Bipolar I Disorder (Manic or Mixed Episodes)

For bipolar mania, the primary efficacy endpoint is typically the change from baseline in the Young Mania Rating Scale (YMRS) total score.

| Study | Treatment Group | N | Baseline YMRS (Mean) | Change from Baseline (Day 21) | p-value vs. Placebo |

| McIntyre et al. (2009) | Asenapine (flex-dose) | 185 | - | -11.5 | <0.007 |

| Olanzapine (flex-dose) | 205 | - | - | <0.0001 | |

| Placebo | 98 | - | -7.8 | - | |

| Szegedi et al. (2012) | Asenapine (adjunctive) | 158 | - | Significant improvement | <0.05 (at week 3) |

| Placebo (adjunctive) | 166 | - | - | - |

Data compiled from multiple sources.[3][9]

Experimental Protocols

Receptor Binding Assay (Competitive)

This protocol outlines a general procedure for determining the binding affinity of asenapine to a specific receptor (e.g., D2 or 5-HT2A) using a competitive radioligand binding assay.

Materials:

-

Cell membranes expressing the human receptor of interest (e.g., D2 or 5-HT2A).

-

Radioligand specific for the receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A).

-

Asenapine maleate solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

96-well filter plates.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation : Thaw the frozen cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of approximately 10-20 µ g/well .

-

Assay Setup : In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

Asenapine solution (or vehicle for total binding) at various concentrations.

-

Radioligand at a fixed concentration (typically at or near its Kd value).

-

Cell membrane suspension.

-

For non-specific binding, add a high concentration of a known unlabeled ligand for the receptor.

-

-

Incubation : Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration : Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification : Punch out the filters from the plate, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the asenapine concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a general method for the quantification of Asenapine maleate in a pharmaceutical formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Involvement of 5-HT2A receptor and α2-adrenoceptor blockade in the asenapine-induced elevation of prefrontal cortical monoamine outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole maleate | C21H20ClNO5 | CID 11954293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. saspublishers.com [saspublishers.com]

- 7. Simple RP-UFLC Method for Analysis of Asenapine Maleate | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

Asenapine Enantiomers: A Deep Dive into Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is an atypical antipsychotic medication utilized in the management of schizophrenia and bipolar disorder.[1] It is a tetracyclic compound that is synthesized and administered as a racemic mixture of two enantiomers: (+)-asenapine and (-)-asenapine.[2] This technical guide provides a comprehensive overview of the pharmacological activity of asenapine, with a focus on its receptor binding profile and functional activity. While asenapine is used as a racemate, this guide will primarily detail the properties of the mixed enantiomer formulation due to a notable lack of publicly available data distinguishing the specific pharmacological activities of the individual (+)- and (-)-enantiomers.

Receptor Binding Affinity of Racemic Asenapine

Asenapine exhibits a complex and high-affinity binding profile across a wide range of neurotransmitter receptors, which is believed to contribute to its therapeutic efficacy and side-effect profile.[3][4] The binding affinities, expressed as pKi (the negative logarithm of the inhibition constant, Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.

| Receptor Family | Receptor Subtype | pKi | Ki (nM) |

| Serotonin | 5-HT1A | 8.6 | 2.5[3] |

| 5-HT1B | 8.4 | 4.0[3] | |

| 5-HT2A | 10.2 | 0.06[3] | |

| 5-HT2B | 9.8 | 0.16[3] | |

| 5-HT2C | 10.5 | 0.03[3] | |

| 5-HT5A | 8.8 | 1.6[3] | |

| 5-HT6 | 9.6 | 0.25[3] | |

| 5-HT7 | 9.9 | 0.13[3] | |

| Dopamine | D1 | 8.9 | 1.4[3] |

| D2 | 8.9 | 1.3[3] | |

| D3 | 9.4 | 0.42[3] | |

| D4 | 9.0 | 1.1[3] | |

| Adrenergic | α1 | 8.9 | 1.2[3] |

| α2A | 8.9 | 1.2[3] | |

| α2B | 9.5 | - | |

| α2C | 8.9 | - | |

| Histamine | H1 | 9.0 | 1.0[3] |

| H2 | 8.2 | 6.2[3] |

Note: Ki values are derived from various sources and may show slight variations. The pKi values are from a consistent source for comparative purposes.[3][4]

Functional Activity of Racemic Asenapine

Asenapine's interaction with these receptors translates into a range of functional activities, primarily antagonism. However, it also displays partial agonism at the 5-HT1A receptor. The functional activities, expressed as pKB (the negative logarithm of the dissociation constant of an antagonist), are detailed below.

| Receptor Subtype | Functional Activity | pKB |

| 5-HT1A | Partial Agonist/Antagonist | 7.4[3] |

| 5-HT1B | Antagonist | 8.1[3] |

| 5-HT2A | Antagonist | 9.0[3] |

| 5-HT2B | Antagonist | 9.3[3] |

| 5-HT2C | Antagonist | 9.0[3] |

| 5-HT6 | Antagonist | 8.0[3] |

| 5-HT7 | Antagonist | 8.5[3] |

| D2 | Antagonist | 9.1[3] |

| D3 | Antagonist | 9.1[3] |

| α2A | Antagonist | 7.3[3] |

| α2B | Antagonist | 8.3[3] |

| α2C | Antagonist | 6.8[3] |

| H1 | Antagonist | 8.4[3] |

Signaling Pathways

The therapeutic effects of asenapine in schizophrenia and bipolar disorder are thought to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[3] The diagrams below illustrate the primary signaling pathways affected by asenapine's antagonist activity at these key receptors.

Caption: Asenapine's antagonism of the D2 receptor inhibits the downstream signaling cascade.

Caption: Asenapine blocks the 5-HT2A receptor, inhibiting the PLC signaling pathway.

Experimental Protocols

The quantitative data presented in this guide are derived from standard in vitro pharmacological assays. Below are generalized methodologies for the key experiments cited.

Radioligand Binding Assays

Objective: To determine the affinity of a compound for a specific receptor.

General Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue.

-

Incubation: A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., asenapine).

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

-

Detection: The amount of radioactivity bound to the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a typical radioligand binding assay.

In Vitro Functional Assays

Objective: To determine the functional activity of a compound at a specific receptor (e.g., agonist, antagonist, partial agonist).

General Procedure (e.g., for a G-protein coupled receptor):

-

Cell Culture: Cells expressing the receptor of interest are cultured.

-

Stimulation: The cells are stimulated with a known agonist for the receptor in the presence of varying concentrations of the test compound.

-

Second Messenger Measurement: The accumulation of a second messenger (e.g., cAMP, inositol phosphates, or calcium mobilization) is measured.

-

Data Analysis: The concentration of the test compound that inhibits the agonist response by 50% (IC50) is determined. For antagonists, the dissociation constant (KB) can be calculated using the Schild equation.

The Enantiomers of Asenapine: A Data Gap

Asenapine has two chiral centers, leading to the existence of two enantiomers: (+)-asenapine and (-)-asenapine. The commercially available drug is a racemic mixture of these two stereoisomers. While the asymmetric synthesis of (+)-asenapine has been described in the scientific literature, a detailed, publicly available comparison of the pharmacological activities of the individual enantiomers is conspicuously absent.

This lack of data prevents a direct comparison of the receptor binding affinities and functional potencies of (+)-asenapine versus (-)-asenapine. It is plausible that the two enantiomers possess different pharmacological profiles, with one potentially contributing more to the therapeutic effects and the other to certain side effects. However, without empirical data, this remains speculative.

Future research delineating the stereospecific pharmacology of asenapine's enantiomers would be highly valuable for the scientific and drug development communities. Such studies could potentially lead to the development of an enantiopure formulation with an improved therapeutic index.

Conclusion

Racemic asenapine is a multi-receptor antagonist with high affinity for a broad range of dopamine, serotonin, adrenergic, and histamine receptors. Its therapeutic efficacy is thought to stem primarily from its potent antagonism of D2 and 5-HT2A receptors. While the pharmacology of the racemic mixture is well-characterized, there is a significant lack of data on the individual pharmacological activities of the (+)- and (-)-enantiomers. Further investigation into the stereoselective pharmacology of asenapine is warranted to fully understand its mechanism of action and to explore the potential for developing an improved, single-enantiomer therapeutic agent.

References

Molecular Targets of Asenapine in the Central Nervous System: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Asenapine is a second-generation (atypical) antipsychotic agent approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2] Its therapeutic efficacy is attributed to a complex pharmacological profile, characterized by a unique signature of high-affinity binding to a broad spectrum of neurotransmitter receptors in the central nervous system (CNS).[3][4] Asenapine is a dibenzo-oxepino pyrrole derivative that acts as an antagonist at multiple serotonin, dopamine, α-adrenergic, and histamine receptors.[2][5] This multi-receptor interaction is believed to be the foundation of its clinical effects on both the positive and negative symptoms of schizophrenia, as well as its utility in managing bipolar disorder.[1][6] This technical guide provides a comprehensive overview of the molecular targets of Asenapine, detailing its receptor binding affinities, functional activities, downstream signaling pathways, and the experimental methodologies used to characterize these interactions.

Receptor Binding Affinity Profile

Asenapine's interaction with CNS receptors is defined by its high affinity for a wide array of targets. The primary measure of this affinity is the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value signifies a stronger binding affinity. Asenapine demonstrates particularly high affinity for various serotonin (5-HT) and dopamine (D) receptor subtypes, which is a hallmark of atypical antipsychotics.[7][8] Unlike some other antipsychotics, it has negligible affinity for muscarinic cholinergic receptors, which contributes to a more favorable side-effect profile regarding anticholinergic effects like dry mouth or constipation.[1][7]

Quantitative Data: Asenapine Receptor Binding Affinities

The following table summarizes the binding affinities of Asenapine for a range of human receptors, expressed as Ki values in nanomolars (nM).

| Receptor Family | Receptor Subtype | Asenapine Ki (nM) | References |

| Serotonin | 5-HT1A | 2.5 | [6][7] |

| 5-HT1B | 4.0 | [6][7] | |

| 5-HT2A | 0.06 | [6][7] | |

| 5-HT2B | 0.16 | [6][7] | |

| 5-HT2C | 0.03 | [6][7] | |

| 5-HT5A | 1.6 | [5][7] | |

| 5-HT6 | 0.25 | [6][7] | |

| 5-HT7 | 0.13 | [6][7] | |

| Dopamine | D1 | 1.4 | [6][7] |

| D2 | 1.3 | [6][7] | |

| D3 | 0.42 | [6][7] | |

| D4 | 1.1 | [6][7] | |

| Adrenergic | α1 | 1.2 | [3][7] |

| α2 | 1.2 | [6][7] | |

| Histamine | H1 | 1.0 | [6][7] |

| H2 | 6.2 | [6][7] | |

| Muscarinic | M1 | 8128 | [6][7] |

Functional Activity at Key Receptors

While binding affinity indicates the strength of interaction, functional activity describes the cellular response initiated by the drug-receptor complex. Asenapine primarily acts as an antagonist at its high-affinity targets, meaning it binds to the receptor and blocks the action of the endogenous neurotransmitter.[2][5][9] However, at the 5-HT1A receptor, it behaves as a partial agonist, eliciting a submaximal response compared to the full endogenous agonist, serotonin.[7][10][11]

-

Dopamine D2 Receptor Antagonism: The antagonism of D2 receptors in the mesolimbic pathway is a cornerstone of the antipsychotic efficacy of all antipsychotic drugs, including Asenapine.[10][12] This action is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.

-

Serotonin 5-HT2A Receptor Antagonism: High-affinity antagonism at 5-HT2A receptors is a defining characteristic of atypical antipsychotics.[1][5] This action, particularly in combination with D2 antagonism, is believed to contribute to a lower incidence of extrapyramidal side effects (EPS) and may improve negative and cognitive symptoms.[13][14] The high 5-HT2A to D2 affinity ratio is a key feature of Asenapine.[2][8]

-

5-HT1A Receptor Partial Agonism: Partial agonism at 5-HT1A autoreceptors can enhance dopamine release in certain brain regions, which may contribute to antidepressant effects and further mitigate the risk of EPS.[10][15]

-

Other Receptor Antagonism: Antagonism at other receptors such as 5-HT2C, 5-HT6, 5-HT7, α-adrenergic, and H1 receptors also contributes to Asenapine's overall clinical profile, including effects on mood, cognition, and sedation.[11][14][16] For instance, H1 antagonism is associated with the sedative effects of the drug.[1]

Core Signaling Pathways

The therapeutic and side effects of Asenapine are mediated by its modulation of intracellular signaling cascades downstream of its target receptors. The two most critical pathways are those linked to the Dopamine D2 and Serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins.[12] Activation of this pathway by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced activity of Protein Kinase A (PKA). As an antagonist, Asenapine blocks this pathway, preventing dopamine from exerting its inhibitory effect on cAMP production.

Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a GPCR that couples to the Gαq/11 family of G-proteins.[17] When activated by serotonin, Gαq/11 stimulates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). Asenapine, by acting as an antagonist, blocks serotonin from initiating this signaling cascade.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Asenapine, a new sublingual atypical antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asenapine: a novel psychopharmacologic agent with a unique human receptor signature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The preclinical profile of asenapine: clinical relevance for the treatment of schizophrenia and bipolar mania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugs.com [drugs.com]

- 6. benchchem.com [benchchem.com]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. Asenapine monotherapy in the acute treatment of both schizophrenia and bipolar I disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. Receptor mechanisms of antipsychotic drug action in bipolar disorder – focus on asenapine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Asenapine - Wikipedia [en.wikipedia.org]

- 12. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Involvement of 5-HT2A receptor and α2-adrenoceptor blockade in the asenapine-induced elevation of prefrontal cortical monoamine outflow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Receptor mechanisms of antipsychotic drug action in bipolar disorder - focus on asenapine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Asenapine modulates mood‐related behaviors and 5‐HT 1A/7 receptors‐mediated neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Asenapine Analysis by HPLC

Introduction

Asenapine is an atypical antipsychotic medication utilized for the treatment of schizophrenia and bipolar disorder.[1][2][3] It functions as an antagonist for dopamine, serotonin, α-adrenergic, and histamine receptors.[2][4] Given its therapeutic importance, accurate and reliable analytical methods are crucial for quality control in bulk drug and pharmaceutical formulations.[5][4] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of Asenapine and its related impurities in various matrices.[5][6] This document provides detailed protocols for the preparation of Asenapine standards and samples for HPLC analysis, along with validated chromatographic conditions.

Experimental Protocols

Protocol 1: Preparation of Asenapine Standard Stock Solution

This protocol outlines the steps for preparing a primary stock solution of Asenapine, which can be further diluted to create working standards and calibration curve solutions.

Materials:

-

Asenapine Maleate reference standard

-

Analytical balance

Procedure:

-

Accurately weigh approximately 10 mg of the Asenapine Maleate reference standard.[4][7]

-

Transfer the weighed standard into a 10 mL volumetric flask.[7]

-

Sonicate the flask for 10-15 minutes to ensure the complete dissolution of the standard.[4][7][8]

-

Allow the solution to return to room temperature.

-

Make up the volume to the 10 mL mark with methanol.[4][7] This yields a stock solution with a concentration of approximately 1000 µg/mL.

-

For working standards (e.g., 100 µg/mL), accurately dilute the stock solution with the mobile phase.[4][7]

Caption: Workflow for Asenapine Standard Preparation.

Protocol 2: Preparation of Asenapine Sample Solution from Tablets

This protocol details the extraction of Asenapine from a tablet dosage form for HPLC analysis.

Materials:

-

Diluent (Mobile phase or a specified mixture)[8]

-

Volumetric flasks (100 mL, 25 mL)[8]

-

Mortar and pestle or tablet crusher

-

Ultrasonic bath[8]

-

Syringe filter (0.45 µm PVDF or equivalent)[8]

Procedure:

-

Weigh 20 Asenapine tablets and calculate the average weight.[8]

-

Grind the tablets into a fine, uniform powder using a mortar and pestle.[8]

-

Accurately weigh an amount of the powder equivalent to 25 mg of Asenapine Maleate and transfer it to a 100 mL volumetric flask.[8]

-

Add approximately 70 mL of the diluent to the flask.[8]

-

Sonicate for 15 minutes to facilitate the extraction of the drug from the tablet matrix.[8]

-

Allow the solution to cool to room temperature.

-

Make up the volume to the 100 mL mark with the diluent.[8]

-

Pipette 5 mL of this solution into a 25 mL volumetric flask and dilute to the mark with the diluent.[8]

-

Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[8]

Caption: Workflow for Asenapine Sample Preparation from Tablets.

Protocol 3: HPLC Method for Asenapine Quantification

This protocol provides a representative isocratic RP-HPLC method for the quantification of Asenapine. It is essential to perform system suitability tests before analysis.

Chromatographic System:

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase as specified in the chosen method (see Table 1). For example, a mixture of 0.05 M potassium dihydrogen phosphate buffer and acetonitrile (60:40, v/v), with the pH adjusted to 2.7 using ortho-phosphoric acid.[4] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 15 minutes.[4][7]

-

System Equilibration: Set the HPLC system with the appropriate column and mobile phase. Equilibrate the column with the mobile phase at the specified flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[4]

-

System Suitability: Inject the standard solution multiple times (e.g., five or six replicates) to check system suitability parameters like %RSD of peak area, tailing factor, and theoretical plates.[8][9]

-

Analysis:

-

Data Processing: Quantify the amount of Asenapine in the sample by comparing its peak area with the calibration curve.

Caption: General HPLC Analysis Workflow.

Data Presentation